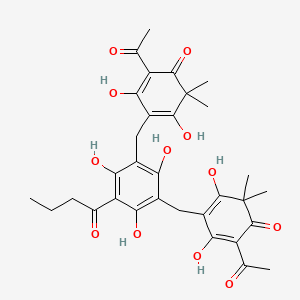

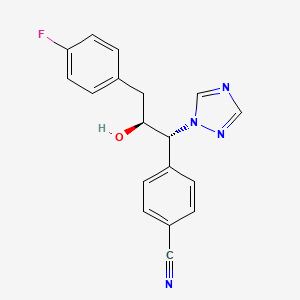

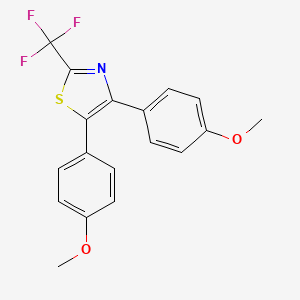

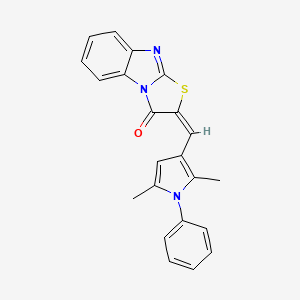

![molecular formula C21H16N2O6 B1672752 (5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione](/img/structure/B1672752.png)

(5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione

Overview

Description

FL118 is a novel camptothecin derivative that has shown significant potential as an anticancer agent. It is structurally similar to irinotecan, a well-known chemotherapeutic agent, but exhibits superior antitumor activity. FL118 selectively inhibits several cancer-associated survival genes, including survivin, Mcl-1, XIAP, and cIAP2, in a manner that is independent of the p53 status of the cells .

Mechanism of Action

Target of Action

FL118 targets several key proteins involved in cancer cell survival and proliferation. These include Survivin , Mcl-1 , XIAP , and cIAP2 . It also targets the RNA helicase DDX5 .

Mode of Action

FL118 inhibits the expression of its target proteins, leading to cancer cell death . It has been shown to inhibit the promoter activity of Survivin and its gene expression .

Biochemical Pathways

FL118 affects several biochemical pathways. It has been shown to inhibit the Wnt-β-catenin/TCF4 signaling pathway, which is abnormally activated in certain cancers . It also promotes proteasomal degradation of DDX5 in cancer cells .

Pharmacokinetics

FL118 rapidly clears from circulation while effectively accumulating in tumors . It has a long elimination half-life, suggesting a sustained effect .

Result of Action

FL118 effectively inhibits the proliferation and migration of cancer cells . It induces apoptosis in cancer cells by down-regulating the expression of its target proteins . In addition, FL118 has shown superior antitumor efficacy in human tumor xenograft models .

Action Environment

The action of FL118 can be influenced by the tumor microenvironment. For instance, stromal cells can induce microenvironment-mediated drug resistance . Fl118 appears to bypass this resistance, possibly due to its ability to bypass multiple efflux pump protein-induced resistance .

Biochemical Analysis

Biochemical Properties

FL118 plays a crucial role in biochemical reactions by interacting with several key enzymes and proteins. It selectively inhibits the expression of antiapoptotic proteins such as survivin, Mcl-1, XIAP, and cIAP2 . These interactions are critical as they help in promoting apoptosis in cancer cells, thereby inhibiting tumor growth. FL118 also affects the expression of DNA repair proteins like ERCC6, which further enhances its anticancer efficacy .

Cellular Effects

FL118 exerts profound effects on various types of cells and cellular processes. It has been shown to induce apoptosis in cancer cells by inhibiting the expression of antiapoptotic proteins . Additionally, FL118 influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it activates the p53 pathway, leading to p53-dependent senescence in colorectal cancer cells . FL118 also affects the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .

Molecular Mechanism

The molecular mechanism of FL118 involves several key interactions at the molecular level. FL118 binds to and inhibits the activity of DNA topoisomerase I, although this is not its primary mechanism of action . Instead, FL118’s anticancer effects are primarily due to its ability to inhibit the expression of multiple antiapoptotic proteins independently of p53 status . It also promotes the degradation of MdmX, a negative regulator of p53, thereby activating p53 signaling . Additionally, FL118 targets RNA helicase DDX5, which is involved in the proliferation and survival of cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of FL118 have been observed to change over time. FL118 exhibits stability and maintains its anticancer efficacy over extended periods . Long-term studies have shown that FL118 can effectively inhibit tumor growth and metastasis in in vivo models . Additionally, FL118’s toxicity profile has been found to be favorable, with temporary and reversible body-weight loss observed in treated animals .

Dosage Effects in Animal Models

The effects of FL118 vary with different dosages in animal models. Studies have shown that FL118 exhibits superior antitumor efficacy in a dose-dependent manner . At higher doses, FL118 can induce complete tumor regression in human tumor xenograft models . Like other camptothecin derivatives, FL118 also exhibits hematopoietic toxicity at high doses .

Metabolic Pathways

FL118 is involved in several metabolic pathways, including the inhibition of DNA topoisomerase I and the modulation of antiapoptotic protein expression . The primary metabolic pathway of FL118 involves the cleavage of the dioxolane ring . Additionally, FL118’s metabolism results in the formation of several phase I and phase II metabolites .

Transport and Distribution

FL118 is transported and distributed within cells and tissues through various mechanisms. It is not a substrate for efflux pump proteins such as ABCG2 and P-glycoprotein, which allows it to overcome drug resistance associated with these transporters . FL118 is absorbed by passive diffusion and exhibits high oral bioavailability . Its distribution within the body is influenced by its interactions with transporters and binding proteins .

Subcellular Localization

The subcellular localization of FL118 plays a significant role in its activity and function. FL118 is primarily localized in the nucleus, where it inhibits DNA topoisomerase I and affects gene expression . Additionally, FL118’s localization is influenced by its interactions with specific targeting signals and post-translational modifications .

Preparation Methods

FL118 is synthesized through a series of chemical reactions starting from camptothecin. The synthetic route involves the introduction of a methylenedioxy group at positions 10 and 11 of the camptothecin structure. This modification enhances the compound’s antitumor activity and reduces its toxicity. The industrial production of FL118 involves high-throughput screening of compound libraries, followed by in vitro and in vivo analyses to identify and optimize the lead compound .

Chemical Reactions Analysis

FL118 undergoes various chemical reactions, including:

Oxidation: FL118 can be oxidized to form different derivatives, which may exhibit varying degrees of antitumor activity.

Reduction: Reduction reactions can modify the functional groups on FL118, potentially altering its biological activity.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of FL118 with modified functional groups that may exhibit different biological activities.

Scientific Research Applications

FL118 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: FL118 serves as a valuable tool for studying the structure-activity relationships of camptothecin derivatives and for developing new anticancer agents.

Biology: FL118 is used to investigate the molecular mechanisms underlying cancer cell survival and apoptosis. It helps in understanding the role of survivin and other anti-apoptotic proteins in cancer progression.

Medicine: FL118 has shown promise as a therapeutic agent for various types of cancer, including colorectal, lung, and pancreatic cancers. .

Industry: FL118 is being explored for its potential use in the development of new cancer treatments and for its ability to overcome drug resistance in cancer therapy

Comparison with Similar Compounds

FL118 is structurally similar to other camptothecin derivatives, such as irinotecan and topotecan. it exhibits several unique properties that set it apart:

Superior Antitumor Activity: FL118 has shown greater efficacy in preclinical studies compared to irinotecan and topotecan.

Overcoming Drug Resistance: FL118 is effective against tumors that have developed resistance to other chemotherapeutic agents, including those mediated by the drug efflux pump ABCG2.

Selective Inhibition: FL118 selectively inhibits multiple cancer-associated survival genes, whereas other camptothecin derivatives primarily target DNA topoisomerase I.

Similar compounds include:

Irinotecan: A camptothecin derivative used in the treatment of colorectal cancer.

Topotecan: Another camptothecin derivative used in the treatment of ovarian, cervical, and small cell lung cancers.

FL118’s unique mechanism of action and superior antitumor activity make it a promising candidate for further development as a cancer therapeutic agent.

Properties

IUPAC Name |

(5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFYDENHBPRCTN-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary molecular target of FL118?

A1: Research has identified the RNA helicase DDX5 (also known as p68) as a bona fide direct target of FL118. [] FL118 binds to, dephosphorylates, and ultimately leads to the degradation of DDX5 via the proteasome pathway. []

Q2: How does FL118’s interaction with DDX5 affect cancer cells?

A2: DDX5 is a master regulator of multiple oncogenic proteins. FL118 binding and degrading DDX5 leads to a decrease in the expression of survivin, Mcl-1, XIAP, cIAP2, c-Myc, and even mutant KRAS. [] This ultimately disrupts cancer cell survival, proliferation, and even resistance mechanisms.

Q3: Does FL118 affect other anti-apoptotic proteins besides those regulated by DDX5?

A3: Yes, independent of its effect on DDX5, FL118 can also directly inhibit the expression of survivin, XIAP, cIAP2, and Mcl-1, key anti-apoptotic proteins from the inhibitor of apoptosis (IAP) and Bcl-2 families. [, , ]

Q4: What is the significance of FL118's effect on MdmX in cancer cells?

A4: FL118 promotes the degradation of MdmX, a negative regulator of the tumor suppressor protein p53. [, ] This leads to p53 activation and subsequent induction of p53-dependent senescence in colorectal cancer cells. [, ]

Q5: What is the molecular formula and weight of FL118?

A5: The molecular formula of FL118 is C22H18N2O6, and its molecular weight is 406.39 g/mol.

Q6: Is there spectroscopic data available for FL118?

A6: While the provided research abstracts do not include specific spectroscopic data, it is standard practice to characterize novel compounds using techniques like NMR and mass spectrometry. Researchers interested in this data should consult with the authors or explore patent literature related to FL118.

Q7: How critical is the hydroxyl group in the lactone ring of FL118 for its activity?

A7: Studies highlight that maintaining a free hydroxyl group at this position is crucial for FL118’s high antitumor efficacy. [] Modifying this group significantly impacts its ability to inhibit survivin, Mcl-1, and cIAP2 expression. []

Q8: What is the significance of FL118's steric configuration for its activity?

A8: Research comparing FL118 with its racemic mixture, FL113, revealed that FL118's specific steric configuration is critical for its superior antitumor activity. [] This emphasizes the importance of stereochemistry in drug design and development.

Q9: Have any FL118 derivatives been developed, and what are their characteristics?

A9: Yes, researchers have synthesized several FL118 derivatives, particularly focusing on modifications at positions 7 and 9 of the core structure. [] Some of these derivatives, like FL77-6, FL77-9, and FL77-24, showed even better antitumor efficacy than FL118. [] Another derivative, 12e, coupled with uracil, displayed superior cytotoxic activity and water solubility compared to FL118. []

Q10: What formulation challenges were encountered with FL118, and how were they addressed?

A10: Initial formulations of FL118 containing Tween 80 were limited to intraperitoneal administration and showed toxicity concerns. [] Developing a Tween 80-free formulation enabled intravenous administration, improved the maximum tolerated dose, and enhanced the therapeutic index of FL118. [, ]

Q11: How does FL118 behave in vivo in terms of absorption, distribution, and elimination?

A11: Pharmacokinetic studies in animal models demonstrated that FL118 is rapidly cleared from circulation but exhibits effective accumulation in tumor tissues with a long elimination half-life. []

Q12: What types of cancer cells have shown sensitivity to FL118 in vitro?

A12: FL118 has demonstrated significant in vitro efficacy against a broad range of cancer cell lines, including colorectal, pancreatic, lung, bladder, breast, ovarian, and multiple myeloma. [, , , , , , , ]

Q13: Has FL118 shown efficacy in in vivo models of cancer, and how does it compare to other agents?

A13: FL118 has exhibited potent antitumor activity in various human tumor xenograft models, including colon, head and neck, and mesothelioma. [, , , ] It shows superior efficacy compared to other FDA-approved anticancer drugs like irinotecan, topotecan, doxorubicin, 5-FU, and others. [, ]

Q14: Does the p53 status of cancer cells affect FL118's efficacy?

A14: FL118's inhibitory effects on tumor growth and target gene expression are independent of p53 status (wild type, mutant, or null). [, ] This is significant as it suggests potential for treating cancers where p53 function is compromised.

Q15: Does FL118 exhibit efficacy in models of drug-resistant cancers?

A15: Yes, FL118 effectively eliminates human tumor xenografts that have developed resistance to irinotecan and topotecan. [] It can also overcome irinotecan resistance in colon cancer cells overexpressing the drug efflux pump ABCG2. [, ]

Q16: Does mutant KRAS status affect FL118 sensitivity?

A16: The presence and subtype of KRAS mutations can influence FL118 sensitivity. For instance, colorectal cancer cells harboring KRAS G12V or G12D mutations exhibited greater sensitivity to FL118 compared to those with the G13D mutation. [] In bladder cancer models, the presence of mutant KRAS seemed to be a favorable biomarker for FL118 efficacy. []

Q17: Is FL118 susceptible to drug efflux pumps like P-gp and ABCG2?

A17: Unlike irinotecan and topotecan, which are substrates for efflux pumps like P-gp/MDR1 and ABCG2/BCRP, FL118 is not. [, , ] This characteristic likely contributes to its ability to overcome resistance mediated by these pumps.

Q18: Does the expression of topoisomerase I (Top1) impact FL118's efficacy?

A18: Unlike other camptothecin analogs, FL118's antitumor activity appears to be largely independent of Top1 expression levels. [] This suggests that while FL118 can bind to and inhibit Top1, this interaction might be more relevant to its potential hematopoietic toxicity rather than its antitumor efficacy. []

Q19: Are there potential biomarkers for predicting FL118 sensitivity in cancer?

A19: Emerging research suggests that DDX5 expression levels could be a potential biomarker for predicting response to FL118 treatment in colorectal and pancreatic cancers. [] Additionally, KRAS mutation status, particularly specific subtypes, warrants further investigation as a predictive biomarker. [, ]

Q20: What analytical techniques have been used to study FL118?

A20: Research on FL118 has employed various techniques, including cell viability assays, western blotting, flow cytometry, immunohistochemistry, RNA sequencing, gene silencing, and overexpression studies, among others. [, , , , , ] A highly sensitive LC-MS/MS method has also been validated for the simultaneous determination of FL118 and its prodrug W34 in rat blood for pharmacokinetic studies. []

Q21: Are there ongoing efforts to improve FL118 delivery and targeting?

A21: While specific drug delivery strategies for FL118 are not detailed in the provided abstracts, developing a Tween 80-free formulation enabled intravenous administration, representing a significant advancement in its delivery. [] Further research might explore targeted delivery approaches to enhance efficacy and minimize potential side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.